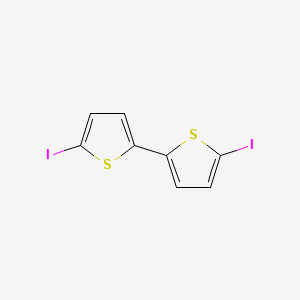

5,5'-ジヨード-2,2'-ビチオフェン

説明

5,5’-Diiodo-2,2’-bithiophene is a chemical compound with the molecular formula C8H4I2S2 . It has a molecular weight of 418.05600 . This compound is used in laboratory chemicals and in the manufacture of substances .

Synthesis Analysis

The synthesis of 5,5’-Diiodo-2,2’-bithiophene involves copolymerization of 5,5’-diiodo-2,2’-bithiophene and a new diethynyl compound . Another synthesis method involves using Kumada and Sonogashira coupling reactions .

Molecular Structure Analysis

The molecular structure of 5,5’-Diiodo-2,2’-bithiophene consists of two thiophene rings connected by a carbon-carbon bond, with iodine atoms attached to the 5-positions of both rings . The InChI key for this compound is WHBZBBBXAUNGGV-UHFFFAOYSA-N .

Chemical Reactions Analysis

5,5’-Diiodo-2,2’-bithiophene can be used in the production of oligothiophenes, which are important organic electronic materials . These can be produced using synthetic intermediates and Suzuki coupling .

Physical and Chemical Properties Analysis

5,5’-Diiodo-2,2’-bithiophene is a solid with a melting point of 165-170°C . Its predicted density is 2.350±0.06 g/cm3 and its predicted boiling point is 395.4±42.0°C .

科学的研究の応用

有機エレクトロニクス

5,5'-ジヨード-2,2'-ビチオフェン: は、有機エレクトロニクスの分野において重要な化合物です 。その特性により、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)などのさまざまな電子デバイスで使用できます。電荷移動を促進する能力と動作条件下での安定性は、その用途における重要な要素です。

再生可能エネルギー

再生可能エネルギーの文脈では、5,5'-ジヨード-2,2'-ビチオフェンは有機太陽電池(OPV)の開発において役割を果たします 。その高い熱安定性と光起電力特性は、太陽電池の効率に貢献し、太陽エネルギーを捕捉するための貴重な材料となっています。

照明技術

5,5'-ジヨード-2,2'-ビチオフェンは、特にOLEDでの照明技術において、優れたエレクトロルミネッセンス特性に基づいて使用されています 。ディスプレイや照明器具で使用される薄型で柔軟性があり、効率的な照明パネルを作成するために使用できます。

発電

発電において、5,5'-ジヨード-2,2'-ビチオフェンは、電力システムに統合できる有機エレクトロニクスのコンポーネント設計に使用されます 。有機半導体の性能を高める役割は、低コストで柔軟なエネルギーソリューションを開発するために不可欠です。

回路

この化合物の回路への応用は、電子デバイスにおけるコンパクトで効率的な回路を作成するために不可欠な半導体特性に関連しています 。その安定性と導電性は、性能を損なうことなくコンポーネントの小型化を可能にします。

有機トランジスタ

5,5'-ジヨード-2,2'-ビチオフェン: は、有機トランジスタの製造にも使用されます 。これらのトランジスタは、柔軟なエレクトロニクスにおける重要な要素であり、従来のシリコンベースのトランジスタと比較して、軽量、曲げやすさ、製造コストの低さなどの利点を提供します。

Safety and Hazards

作用機序

Target of Action

5,5’-Diiodo-2,2’-bithiophene is primarily used in the synthesis of optically active π-conjugated polymers . These polymers are the primary targets of the compound. They play a crucial role in organic electronics, which have shown great promise for applications in lighting, power, and circuitry .

Mode of Action

The compound interacts with its targets through a process known as copolymerization . This is a chemical reaction that forms a polymer from multiple monomers, in this case, 5,5’-Diiodo-2,2’-bithiophene and a diethynyl compound . The resulting changes include the formation of a new π-conjugated polymer with glucose-linked biphenyl units in the main chain .

Biochemical Pathways

The biochemical pathways affected by 5,5’-Diiodo-2,2’-bithiophene involve the synthesis of oligothiophenes, which are important organic electronic materials . The downstream effects of these pathways contribute to the development of organic semiconductors from highly ordered oligo and polythiophenes .

Result of Action

The molecular and cellular effects of 5,5’-Diiodo-2,2’-bithiophene’s action result in the formation of a new π-conjugated polymer . This polymer exhibits efficient circularly polarized luminescence with a green color, whose dissymmetry factor reached 1.9 × 10 −2 when the backbone was folded into the helical conformation in the film state .

Action Environment

The action of 5,5’-Diiodo-2,2’-bithiophene can be influenced by environmental factors. For instance, the absorption and circular dichroism spectra of the resulting polymer were found to change depending on the solvents due to the conformational alteration within a single polymer chain . This suggests that the compound’s action, efficacy, and stability can be affected by the exterior environment.

特性

IUPAC Name |

2-iodo-5-(5-iodothiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4I2S2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQPGKLCKMUWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)C2=CC=C(S2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4I2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349011 | |

| Record name | 5,5'-diiodo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3339-80-8 | |

| Record name | 5,5'-diiodo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5',5'-DIIODO-2,2'-BITHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-](/img/structure/B1607196.png)

![Butanoic acid, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-yl ester](/img/structure/B1607208.png)

![2-Propenoic acid, 2-cyano-3-[4-[(4-ethoxyphenyl)methylamino]phenyl]-, ethyl ester](/img/structure/B1607210.png)